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molecular formula C17H28N2S B8769799 1-(Adamantan-1-yl)-3-cyclohexylthiourea

1-(Adamantan-1-yl)-3-cyclohexylthiourea

Cat. No. B8769799
M. Wt: 292.5 g/mol
InChI Key: PLRFEOIUSPLSDE-UHFFFAOYSA-N
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Patent
US04007181

Procedure details

The thiourea is prepared by reacting 19.3 g. (0.1 mole) of 1-adamantyl isothiocyanate with 10 g. (0.1 mole) of cyclohexylamine in 250 ml. of ether at room temperature for 3 hrs. The thiourea which separates from solution is collected: 23.5 g., mp. 175-175.5. Evaporation of the ether filtrate to a small volume gives a second crop, 5.2 g., mp. 176-178. The combined yield is 28.7 g. (98.5 percent). A sample is recrystallized from alcohol and melts at 176°-177°.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]12([N:11]=[C:12]=[S:13])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[CH:14]1([NH2:20])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1.NC(N)=S>CCOCC>[C:1]12([NH:11][C:12]([NH:20][CH:14]3[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]3)=[S:13])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)N=C=S
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
C1(CCCCC1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=S)N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is collected
CUSTOM
Type
CUSTOM
Details
Evaporation of the ether filtrate to a small volume
CUSTOM
Type
CUSTOM
Details
gives a second crop, 5.2 g
CUSTOM
Type
CUSTOM
Details
A sample is recrystallized from alcohol and melts at 176°-177°

Outcomes

Product
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)NC(=S)NC2CCCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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